
Titanium(IV)(triethanolaminato)isopropoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium(IV) (triethanolaminato)isopropoxide solution is an organometallic compound with the chemical formula C₉H₁₉NO₄Ti. It is commonly used as a catalyst and reagent in various chemical reactions. This compound is typically available as an 80 wt. % solution in isopropanol .
Preparation Methods
Titanium(IV) (triethanolaminato)isopropoxide solution is synthesized by reacting titanium(IV) isopropoxide with triethanolamine. The reaction is typically carried out in an organic solvent such as isopropanol. The process involves the coordination of triethanolamine to the titanium center, forming a stable complex . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Titanium(IV) (triethanolaminato)isopropoxide solution undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form titanium dioxide (TiO₂), a widely used material in various applications.
Substitution: The isopropoxide groups can be substituted with other ligands, allowing for the formation of different titanium complexes.
Hydrolysis: In the presence of water, it hydrolyzes to form titanium hydroxide and isopropanol
Common reagents used in these reactions include water, alcohols, and other organic solvents. The major products formed from these reactions are titanium dioxide, titanium hydroxide, and various titanium complexes.
Scientific Research Applications
Titanium(IV) (triethanolaminato)isopropoxide solution has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of titanium-based catalysts for various reactions
Biology: It is used in the preparation of biocompatible materials and coatings for medical implants.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of thin films, coatings, and nanomaterials for various industrial applications
Mechanism of Action
The mechanism of action of Titanium(IV) (triethanolaminato)isopropoxide solution involves the coordination of the triethanolamine ligand to the titanium center. This coordination stabilizes the titanium complex and enhances its reactivity in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Titanium(IV) (triethanolaminato)isopropoxide solution can be compared with other similar compounds such as:
Titanium(IV) isopropoxide: A precursor for the synthesis of titanium dioxide and other titanium-based materials.
Titanium(IV) butoxide: Used in the preparation of titanium-based catalysts and materials.
Titanium(IV) ethoxide: Another titanium alkoxide used in various chemical reactions and material synthesis.
The uniqueness of Titanium(IV) (triethanolaminato)isopropoxide solution lies in its stability and versatility as a catalyst and reagent in various chemical and industrial applications.
Properties
Molecular Formula |
C9H22NO3Ti- |
|---|---|
Molecular Weight |
240.14 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;propane;titanium |
InChI |
InChI=1S/C6H15NO3.C3H7.Ti/c8-4-1-7(2-5-9)3-6-10;1-3-2;/h8-10H,1-6H2;3H,1-2H3;/q;-1; |
InChI Key |
IRFJNGXIQQXLEU-UHFFFAOYSA-N |
Canonical SMILES |
C[CH-]C.C(CO)N(CCO)CCO.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


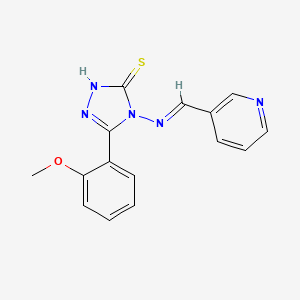
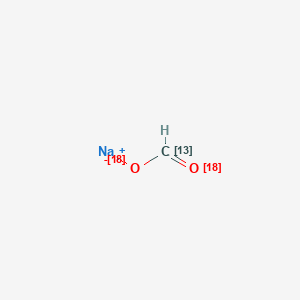

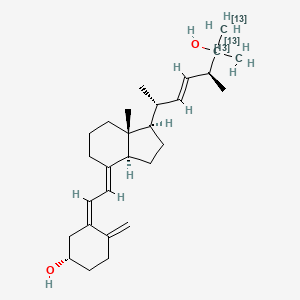

![2-Oxo-2-phenylethyl 8-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12055329.png)


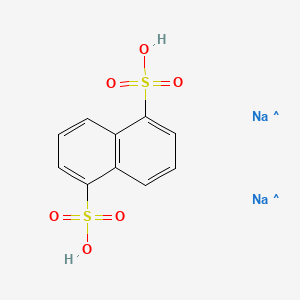

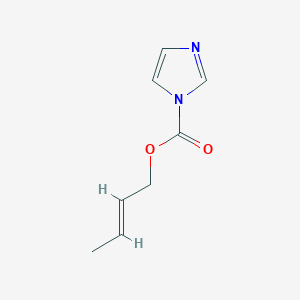
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12055346.png)
![6-Amino-4-(1,3-benzodioxol-5-yl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12055353.png)

